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Compound of Interest

Compound Name: 2-Methyl-4-nitroindole

Cat. No.: B1312425

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Methyl-4-nitroindole (CAS No: 3484-10-4), a key synthetic intermediate in the development of
pharmaceuticals such as the CRTH2 receptor antagonist AZD1981.[1] This document is
intended for researchers, scientists, and drug development professionals, offering a
consolidated resource for the characterization of this compound. It includes detailed
experimental protocols for various spectroscopic techniques, a summary of quantitative data in
tabular format, and logical workflows for synthesis and analysis. The guide aims to facilitate
accurate structural confirmation and purity assessment, which are critical for advancing
research and development in medicinal chemistry.

Molecular Properties

2-Methyl-4-nitroindole is an organic compound that typically appears as a yellow to brown
solid.[1] Its core structure consists of an indole ring system substituted with a methyl group at
the 2-position and a nitro group at the 4-position. This substitution pattern creates a significant
electronic polarization across the molecule, with the methyl group acting as an electron-
donating substituent and the nitro group as a strong electron-withdrawing one.[2]
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Property Value Reference
Molecular Formula CoHsN20:2 [3]
Molecular Weight 176.17 g/mol [3]
CAS Number 3484-10-4 [3]
Appearance Yellow to brown solid [1]
Melting Point 192-194 °C [1]

Synthesis and Spectroscopic Analysis Workflow

The synthesis of 2-Methyl-4-nitroindole is commonly achieved through the reaction of 3-
nitroaniline with acetone in the presence of a strong base like potassium tert-butoxide.[1]
Following synthesis, a systematic workflow involving purification and subsequent spectroscopic
analysis is essential to confirm the structure and purity of the final product.
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Caption: Synthesis workflow for 2-Methyl-4-nitroindole.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Spectroscopic Data and Interpretation

NMR spectroscopy is fundamental for elucidating the precise molecular structure of 2-Methyl-
4-nitroindole. The *H NMR spectrum provides detailed information about the proton
environment.

1H NMR Spectroscopic Data (DMSO-ds)[1]
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J, Integration Assighment
(3, ppm)
Hz)
11.85 br.s - 1H N-H (Indole)
7.99 dd 8.1,1.0 1H Aromatic H
7.74 dt 8.0, 0.8 1H Aromatic H
7.19 t 8.0 1H Aromatic H
6.80 t 0.9 1H Aromatic H
2.49 d 0.8 3H -CHs

Expected 3C NMR Signals While specific experimental data for 13C NMR is not readily
available in the cited literature, characteristic signals for the nitroindole framework can be
predicted.[2] The carbon atom attached to the nitro group is expected to appear significantly
downfield due to the strong electron-withdrawing effect.[2] Aromatic carbons would resonate in
the typical 110-140 ppm range, while the methyl carbon signal would appear upfield, generally
around 10-20 ppm.

Experimental Protocol (General) A general protocol for NMR analysis of indole derivatives
involves the following steps:[4]

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Methyl-4-nitroindole in
0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-ds, in a standard 5 mm NMR
tube.[1][4]

e Instrument Setup: Tune and match the NMR probe to the correct frequency for the nucleus
being observed (e.g., 500 MHz for H).[5]

o Data Acquisition: Acquire the spectrum at room temperature. For a typical *H spectrum, 16 to
32 scans are co-added to enhance the signal-to-noise ratio.[4]

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the chemical shifts to the residual solvent peak.
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Mass spectrometry is used to determine the molecular weight and to gain structural information
from the fragmentation pattern of the compound.

Expected Mass Spectrometry Fragmentation

m/z Proposed lon Comments Reference

Molecular ion peak for
176 [M]+ [2]
CoHsN202

Loss of the nitro
130 [M-NO2]* group; often the base [2]
peak.

Loss of nitric oxide, a
common

116 [M - NOJ* ) [6]
fragmentation for

nitroaromatics.

Experimental Protocol (General)

e Sample Introduction: Introduce the sample into the mass spectrometer. For a thermally
stable compound like 2-Methyl-4-nitroindole, a direct insertion probe with electron
ionization (EI) is a common method.[4]

 lonization: Use a standard electron ionization energy of 70 eV to generate charged
fragments.[7]

e Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and
key fragments.

o Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the
fragmentation pattern to support the proposed structure. The loss of NO2z (46 amu) and NO
(30 amu) are characteristic fragmentation pathways for nitroindole compounds.[2][6]

IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies.
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Key Infrared (IR) Absorption Bands

Wavenumber . o
( ) Functional Group Description Reference
cm-

Characteristic of the
~3400-3200 N-H Stretch , [2][8]
indole N-H group.

Asymmetric stretching
~1600-1500 N-O Stretch . [2]
of the nitro group.

Aromatic ring
~1600-1580 C=C Stretch _ [2]
stretching.

In-ring stretching of
~1456 C-C Stretch ) [8]
the indole core.

Experimental Protocol (General)

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in 2-Methyl-4-nitroindole, such as the N-H, N-O, and aromatic C=C bonds.

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated
Ti-system of the molecule.

Expected UV-Visible (UV-Vis) Absorption For nitroindole isomers, absorption spectra typically
show one or more broad peaks in the near-UV range (300—-400 nm).[6] Specifically, the
absorption spectrum for 4-nitroindole is known to extend further into the visible range
compared to other isomers, which is a characteristic feature to note for 2-Methyl-4-nitroindole.

[6]

Experimental Protocol (General)
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o Sample Preparation: Prepare a dilute solution of 2-Methyl-4-nitroindole in a UV-transparent
solvent, such as methanol or 2-propanol.[6][9]

o Data Acquisition: Record the absorption spectrum over a range of 200—700 nm using a
spectrophotometer.[6] Use a solvent-filled cuvette as a blank for baseline correction.

» Data Analysis: Identify the wavelength of maximum absorbance (A_max) and analyze the
shape of the absorption bands to understand the electronic properties of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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